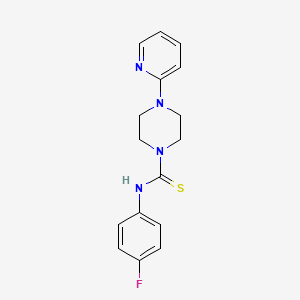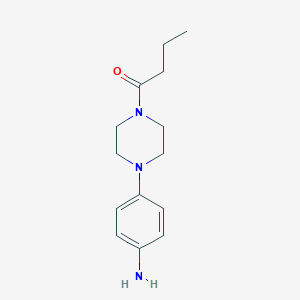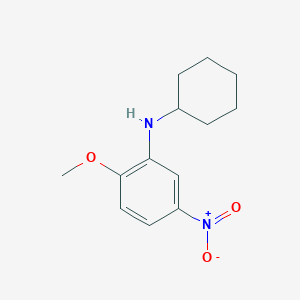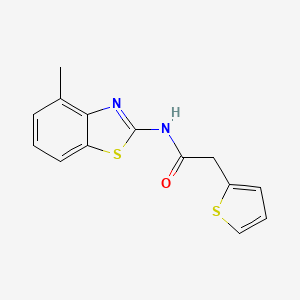![molecular formula C15H16N4O2S2 B5799182 N'~1~,N'~3~-bis[(5-methyl-2-thienyl)methylene]malonohydrazide](/img/structure/B5799182.png)
N'~1~,N'~3~-bis[(5-methyl-2-thienyl)methylene]malonohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'~1~,N'~3~-bis[(5-methyl-2-thienyl)methylene]malonohydrazide, also known as M2TH, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of thiazolidinedione derivatives, which have been shown to exhibit various biological activities.
Mécanisme D'action
The mechanism of action of N'~1~,N'~3~-bis[(5-methyl-2-thienyl)methylene]malonohydrazide is not fully understood, but it is believed to involve the modulation of various signaling pathways, including the Akt/mTOR pathway, the NF-κB pathway, and the MAPK pathway. N'~1~,N'~3~-bis[(5-methyl-2-thienyl)methylene]malonohydrazide has also been shown to inhibit the expression of various proteins involved in cell cycle regulation and apoptosis, such as cyclin D1, Bcl-2, and Bcl-xL.
Biochemical and physiological effects:
N'~1~,N'~3~-bis[(5-methyl-2-thienyl)methylene]malonohydrazide has been shown to exhibit various biochemical and physiological effects, including the inhibition of angiogenesis, the modulation of immune responses, and the reduction of oxidative stress. N'~1~,N'~3~-bis[(5-methyl-2-thienyl)methylene]malonohydrazide has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N'~1~,N'~3~-bis[(5-methyl-2-thienyl)methylene]malonohydrazide in laboratory experiments is its potency and selectivity towards cancer cells and viruses. However, one of the limitations of using N'~1~,N'~3~-bis[(5-methyl-2-thienyl)methylene]malonohydrazide is its low solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics.
Orientations Futures
There are several future directions for the research on N'~1~,N'~3~-bis[(5-methyl-2-thienyl)methylene]malonohydrazide. One of the areas that require further investigation is the optimization of its synthesis method to improve its solubility and pharmacokinetics. In addition, the elucidation of its mechanism of action and its molecular targets can provide valuable insights into its therapeutic potential. Furthermore, the evaluation of its toxicity and safety profile is essential for its clinical development. Overall, the research on N'~1~,N'~3~-bis[(5-methyl-2-thienyl)methylene]malonohydrazide has shown promising results, and further studies are required to fully explore its potential as a therapeutic agent.
Méthodes De Synthèse
The synthesis of N'~1~,N'~3~-bis[(5-methyl-2-thienyl)methylene]malonohydrazide involves the condensation of 5-methyl-2-thiophene carboxaldehyde with malonohydrazide in the presence of a suitable catalyst. The resulting product is then purified and characterized using various analytical techniques, such as nuclear magnetic resonance spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
N'~1~,N'~3~-bis[(5-methyl-2-thienyl)methylene]malonohydrazide has been investigated for its potential therapeutic applications in various fields of science, including cancer research, neuroscience, and infectious diseases. Studies have shown that N'~1~,N'~3~-bis[(5-methyl-2-thienyl)methylene]malonohydrazide exhibits potent anticancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. In addition, N'~1~,N'~3~-bis[(5-methyl-2-thienyl)methylene]malonohydrazide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Furthermore, N'~1~,N'~3~-bis[(5-methyl-2-thienyl)methylene]malonohydrazide has been investigated as a potential antiviral agent against hepatitis C virus and herpes simplex virus.
Propriétés
IUPAC Name |
N,N'-bis[(E)-(5-methylthiophen-2-yl)methylideneamino]propanediamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2S2/c1-10-3-5-12(22-10)8-16-18-14(20)7-15(21)19-17-9-13-6-4-11(2)23-13/h3-6,8-9H,7H2,1-2H3,(H,18,20)(H,19,21)/b16-8+,17-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRVCPAHIQCDJRN-GONBZBRSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C=NNC(=O)CC(=O)NN=CC2=CC=C(S2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(S1)/C=N/NC(=O)CC(=O)N/N=C/C2=CC=C(S2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'~1~,N'~3~-bis[(E)-(5-methylthiophen-2-yl)methylidene]propanedihydrazide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-methoxyphenoxy)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B5799101.png)
![5-[(4-fluorobenzyl)thio]-1-phenyl-1H-tetrazole](/img/structure/B5799102.png)
![methyl {[1-(4-methylphenyl)-1H-tetrazol-5-yl]thio}acetate](/img/structure/B5799108.png)





![5-{[(4-ethoxyphenyl)amino]methylene}-1-ethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5799162.png)


![3-oxo-N-[3-(trifluoromethyl)phenyl]-3H-benzo[f]chromene-2-carboxamide](/img/structure/B5799178.png)

